molecular formula C12H19N3O2S2 B14726066 1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea CAS No. 7143-94-4

1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea

Cat. No.: B14726066
CAS No.: 7143-94-4
M. Wt: 301.4 g/mol
InChI Key: FSTQPGANNIDOBS-UHFFFAOYSA-N
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Description

1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a butyl group, a methylphenyl group, and a sulfonylamino group attached to a thiourea backbone. This compound has various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea typically involves the reaction of 1-butylthiourea with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and thiourea functionalities into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the thiourea moiety can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea can be compared with other sulfonamide and thiourea derivatives:

Properties

CAS No.

7143-94-4

Molecular Formula

C12H19N3O2S2

Molecular Weight

301.4 g/mol

IUPAC Name

1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea

InChI

InChI=1S/C12H19N3O2S2/c1-3-4-9-13-12(18)14-15-19(16,17)11-7-5-10(2)6-8-11/h5-8,15H,3-4,9H2,1-2H3,(H2,13,14,18)

InChI Key

FSTQPGANNIDOBS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NNS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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